molecular formula C19H20N2O3 B5045212 2-(2-hydroxyethyl)-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-hydroxyethyl)-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B5045212
M. Wt: 324.4 g/mol
InChI Key: KVZCANWJGYDYPP-UHFFFAOYSA-N
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Description

CL-380727 is a chemical compound known for its unique properties and applications in various fields. It is a high-energy material that has garnered attention for its potential use in both military and civilian applications due to its powerful explosive capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-380727 involves multiple steps, starting with the preparation of precursor compounds. One common method includes the nitration of hexanitrohexaazaisowurtzitane, which is a highly energetic material. The reaction conditions typically involve the use of strong acids like nitric acid and sulfuric acid under controlled temperatures to ensure safety and efficiency .

Industrial Production Methods

Industrial production of CL-380727 requires stringent safety measures due to its high sensitivity to mechanical stimuli. The process often involves recrystallization techniques to obtain the desired particle size and polymorph stability. Advanced methods like molecular dynamic simulation are used to optimize the cocrystallization process, which helps in reducing the sensitivity of the compound .

Chemical Reactions Analysis

Types of Reactions

CL-380727 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides and oxyanions.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various halogenating agents and catalysts are used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include various nitro derivatives, oxides, and substituted compounds that have different applications in explosives and propellants .

Scientific Research Applications

CL-380727 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of CL-380727 involves its ability to release a large amount of energy upon decomposition. This is primarily due to the breaking of multiple nitrogen-nitrogen bonds, which releases energy in the form of heat and gas. The molecular targets include various pathways involved in energy release and transfer, making it a powerful explosive material .

Comparison with Similar Compounds

Similar Compounds

  • Hexanitrohexaazaisowurtzitane (CL-20)
  • Octanitrocubane
  • Hexanitrostilbene

Uniqueness

CL-380727 is unique due to its high energy density and relatively lower sensitivity compared to other high-energy materials. Its ability to form stable cocrystals with other compounds further enhances its safety and usability in various applications .

Properties

IUPAC Name

2-(2-hydroxyethyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-12-11-21-18(23)14-6-4-5-13-16(20-9-2-1-3-10-20)8-7-15(17(13)14)19(21)24/h4-8,22H,1-3,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZCANWJGYDYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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